

Application Notes and Protocols for Utilizing TDP-43 in Angiogenesis Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the role of TAR DNA-binding protein 43 (TDP-43) in angiogenesis. The protocols detailed below are designed for both in vitro, ex vivo, and in vivo angiogenesis models and can be adapted for screening potential therapeutic compounds that target TDP-43-related vascular pathologies.

Introduction

TAR DNA-binding protein 43 (TDP-43) is a ubiquitously expressed DNA/RNA-binding protein critical for various aspects of RNA metabolism.[1] While its role in neurodegenerative diseases is well-established, recent studies have uncovered its essential function in vascular biology.[2] [3] Research indicates that TDP-43 is crucial for sprouting angiogenesis, the integrity of the vascular barrier, and the stability of blood vessels.[3][4] A deficiency in endothelial TDP-43 has been shown to cause defects in vessel sprouting, leading to hypovascularization, which is associated with a reduction in the proliferation and migration of endothelial cells (ECs).[1][5]

Mechanism of Action of TDP-43 in Angiogenesis

TDP-43 plays a significant role in regulating angiogenesis primarily through two interconnected pathways: the assembly of the fibronectin (FN) matrix and the β -catenin signaling pathway in endothelial cells.[1][4] The loss of TDP-43 disrupts the normal formation of the fibronectin matrix that surrounds sprouting vessels and diminishes β -catenin signaling.[3][4] This disruption impairs EC proliferation, survival, and both cell-extracellular matrix (ECM) adhesion



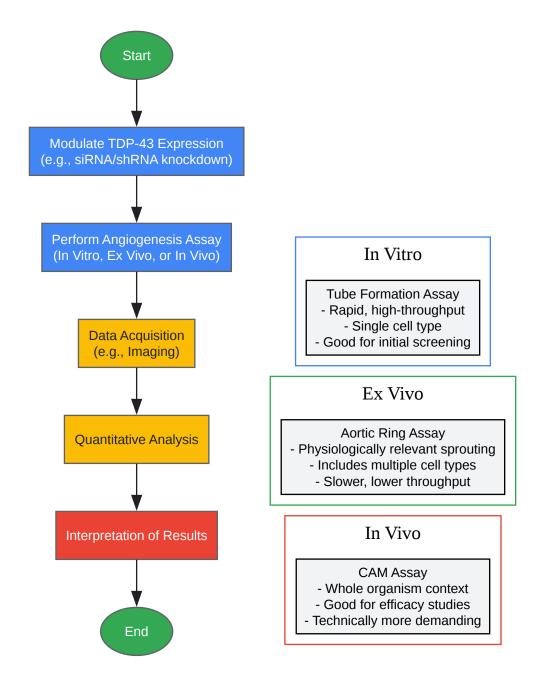
and cell-cell junction stability.[1][4] In some contexts, the loss of TDP-43 can also lead to an upregulation of Fibronectin 1 (FN1), Vascular Cell Adhesion Molecule 1 (VCAM1), and their receptor, Integrin α 4 β 1, resulting in hyperbranching and migration defects.[6]

TDP-43 signaling in angiogenesis.

General Experimental Workflow

The investigation of TDP-43's role in angiogenesis typically involves the modulation of its expression in endothelial cells, followed by a functional angiogenesis assay. The general workflow is outlined below.





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